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7-Bromo-2,1-benzothiazol-3-amine

Cat. No.: B2419091
CAS No.: 2460757-69-9
M. Wt: 229.1
InChI Key: HWMIVZSUZRJPJW-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Chemical Biology and Medicinal Chemistry

The benzothiazole nucleus is a fundamental heterocyclic aromatic compound that is integral to a vast number of biologically active molecules. nih.govscilit.com This scaffold, containing both sulfur and nitrogen heteroatoms, serves as a versatile building block in drug discovery and development. tandfonline.commdpi.com Its rigid structure and potential for diverse functionalization allow for fine-tuning of its physicochemical and pharmacological properties, making it an attractive target for medicinal chemists. jchemrev.com

The significance of the benzothiazole core is underscored by its presence in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. jchemrev.compcbiochemres.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. nih.govhep.com.cn The ability of the benzothiazole moiety to interact with various biological receptors and enzymes is a key factor driving its extensive investigation. jchemrev.com For instance, compounds incorporating this scaffold have been developed as enzyme inhibitors and are found in drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS). scilit.comtandfonline.com Furthermore, benzothiazole derivatives are utilized beyond medicine in applications such as dyes, agricultural chemicals, and as imaging agents for conditions like Alzheimer's disease. pcbiochemres.com

Overview of Substituted Benzothiazole Derivatives in Contemporary Research

The versatility of the benzothiazole core is fully realized through the synthesis of its substituted derivatives. The introduction of various functional groups onto the benzothiazole ring system allows for the modulation of its biological and chemical properties, leading to the development of compounds with enhanced potency and selectivity. pharmacyjournal.inchemistryjournal.net Contemporary research is rich with studies on benzothiazoles substituted at various positions, particularly at the C-2 position. nih.gov

Substitutions with moieties such as amino groups, halogens, phenyl groups, and other heterocyclic rings have yielded compounds with a wide range of pharmacological effects. pharmacyjournal.inchemistryjournal.net For example, 2-aminobenzothiazole (B30445) derivatives have been extensively investigated as potent anticancer agents, targeting various mechanisms including tyrosine kinases and cell cycle proteins. nih.govacs.orgnih.gov The addition of a halogen, like bromine, can enhance the biological activity of the molecule, a strategy often employed in medicinal chemistry to improve efficacy. pharmacyjournal.inchemistryjournal.net Researchers have also explored the hybridization of the benzothiazole scaffold with other pharmacologically active moieties to create novel molecules with dual or enhanced activities. nih.gov These synthetic efforts continue to expand the chemical space of benzothiazole derivatives, providing a continuous stream of new candidates for therapeutic and industrial applications. hep.com.cn

Specific Focus: Research Landscape of 7-Bromo-2,1-benzothiazol-3-amine and Related Benzothiazole Systems

As of this review, dedicated research literature specifically detailing the synthesis, properties, and biological evaluation of This compound is not widely available in the public domain. This suggests that this particular isomer may be a novel compound or has been synthesized in proprietary research not yet published.

However, the research landscape of structurally related bromo- and amino-substituted benzothiazoles is quite active, offering valuable insights into the potential areas of investigation for this specific molecule. The positions of the bromo and amino substituents are critical in determining the compound's chemical reactivity and biological profile.

For instance, significant research has been conducted on other isomers, such as:

2-Aminobenzothiazoles: This class is heavily studied for its anticancer properties. mdpi.comnih.gov The amino group at the 2-position is a key pharmacophore that can be further functionalized to interact with various biological targets. mdpi.comnih.gov

Bromo-substituted Benzothiazoles: The introduction of a bromine atom at various positions of the benzothiazole ring is a common strategy to enhance biological activity. For example, derivatives of 6-bromo-2-aminobenzothiazole have been synthesized and evaluated for their potential pharmacological activities. mdpi.com The bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially leading to improved target binding and pharmacokinetic profiles.

The unique 2,1-benzothiazole (also known as benzisothiazole) ring system of the target compound, as opposed to the more common 1,3-benzothiazole, adds another layer of novelty. Research on 1,2-benzisothiazol-3-amine (B112332) indicates its own set of chemical and potential biological properties that differ from the 1,3-isomers.

Given the established importance of both bromo and amino substitutions in the broader benzothiazole family, it can be extrapolated that this compound holds potential as a scaffold for developing new chemical entities with interesting biological activities, warranting future synthesis and investigation.

Compound Data

The following tables provide data on related benzothiazole derivatives to offer a comparative context for the properties and research areas of interest.

Table 1: Physicochemical Properties of Related Benzothiazole Derivatives

Compound NameMolecular FormulaCAS NumberLink to PubChem
1,2-Benzisothiazol-3-amineC₇H₆N₂S23031-78-9View on PubChem
2-(2'-Aminophenyl)benzothiazoleC₁₃H₁₀N₂S6553-69-1View on PubChem
6-Bromo-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineC₁₄H₁₀BrFN₂S-View on Frontiers
(R)-N-(6-bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamideC₂₄H₂₀BrN₃OS-View on MDPI

Table 2: Research Applications of Substituted Benzothiazole Derivatives

Derivative ClassKey SubstituentsPrimary Research Area(s)Reference(s)
2-AminobenzothiazolesAmino group at C-2Anticancer, Antiviral, Antimicrobial, Anti-inflammatory nih.gov, mdpi.com
2-PhenylbenzothiazolesPhenyl group at C-2Anticancer, Antitumor chemistryjournal.net, frontiersin.org
Bromo-substituted BenzothiazolesBromine at various positionsEnhanced biological activity, Antifungal chemistryjournal.net, amazonaws.com
Hybrid BenzothiazolesFused with other heterocycles (e.g., pyrimidine, indole)Anticancer, Dual-target inhibitors nih.gov, nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2S B2419091 7-Bromo-2,1-benzothiazol-3-amine CAS No. 2460757-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMIVZSUZRJPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2C(=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2,1 Benzothiazol 3 Amine and Analogous Systems

Strategies for Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole ring is the initial and critical step in the synthesis of 7-Bromo-2,1-benzothiazol-3-amine and its analogs. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern one-pot and catalyzed approaches.

Cyclization Reactions of Ortho-Substituted Anilines and Thiophenols

The most traditional and widely employed method for the synthesis of the 1,3-benzothiazole ring involves the cyclization of an ortho-substituted aniline (B41778), typically 2-aminothiophenol (B119425), with a suitable electrophile. mdpi.commdpi.comijper.orgnih.gov This electrophile can be a carboxylic acid, acyl chloride, aldehyde, or nitrile, which provides the C2 atom of the thiazole (B1198619) ring. mdpi.commdpi.comijper.orgnih.gov The reaction is often facilitated by acid catalysts such as polyphosphoric acid (PPA) or under dehydrating conditions. mdpi.comnih.gov

For the synthesis of the 2,1-benzothiazole isomer, a different set of starting materials and cyclization strategies are required. One approach involves the cyclization of an ortho-lithiated aniline derivative. researchgate.net Another strategy relies on the Jacobson cyclization, which is the radical cyclization of thiobenzanilides. nih.gov This method is particularly effective for producing a single product isomer. nih.gov

A regiospecific synthesis of 7-substituted benzothiazoles has been developed via directed ortho-metallation followed by benzyne (B1209423) formation and subsequent cyclization. nih.gov This strategy offers a pathway to introduce substituents at specific positions on the benzene (B151609) ring prior to the formation of the thiazole ring.

Table 1: Examples of Cyclization Reactions for Benzothiazole Synthesis
Starting MaterialsReagents and ConditionsProductReference(s)
2-Aminothiophenol and Benzoic AcidPolyphosphoric Acid (PPA), heat2-Phenyl-1,3-benzothiazole mdpi.comnih.gov
2-Aminothiophenol and AldehydesH₂O₂/HCl, Ethanol (B145695), RT2-Substituted-1,3-benzothiazoles mdpi.com
ThiobenzanilidesPotassium ferricyanide, NaOHSubstituted 1,3-benzothiazoles nih.gov
Ortho-lithiated pivaloyl anilines and Benzoyl chloride1. THF; 2. aq. HCl, AcOH, 90°C9-Phenylacridines (related cyclization) researchgate.net

One-Pot Multicomponent Reactions in Benzothiazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Several MCRs have been developed for the synthesis of benzothiazoles. These reactions typically involve the in-situ formation of the key intermediates, which then undergo cyclization to form the benzothiazole ring.

For instance, 2-substituted benzothiazoles can be synthesized in a one-pot reaction from 2-aminothiophenol, an aldehyde, and an oxidizing agent. organic-chemistry.org Another example is the three-component reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. scholarsresearchlibrary.com A catalyst- and additive-free three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has also been reported for the synthesis of 2-substituted benzothiazoles. nih.gov

Table 2: One-Pot Multicomponent Reactions for Benzothiazole Synthesis
ReactantsCatalyst/ReagentsProductReference(s)
2-Aminothiophenol, Aldehyde, OxidantVarious2-Substituted-1,3-benzothiazoles organic-chemistry.org
Nitroarenes, Alcohols, Sulfur powderNone2-Substituted-1,3-benzothiazoles scholarsresearchlibrary.com
Aromatic amines, Aliphatic amines, Elemental sulfurNone2-Substituted-1,3-benzothiazoles nih.gov
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂, Cs₂CO₃2-Aminobenzothiazoles nih.gov

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. rsc.org Palladium, copper, and ruthenium catalysts have been extensively used to facilitate the formation of the benzothiazole ring through various C-H functionalization and cross-coupling reactions. nih.govrsc.org

Palladium-catalyzed synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. Copper-catalyzed methods often involve the reaction of 2-haloanilines with a sulfur source. For example, 2-iodoanilines react with sodium dithiocarbamates in the presence of a copper catalyst to afford 2-aminobenzothiazoles. nih.gov Ruthenium catalysts have been employed in the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov

Table 3: Transition Metal-Catalyzed Synthesis of Benzothiazoles
Starting MaterialsCatalyst SystemProduct TypeReference(s)
ThiobenzanilidesPd(II), Cu(I), Bu₄NBr2-Substituted-1,3-benzothiazoles rsc.org
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂, Cs₂CO₃2-Aminobenzothiazoles nih.gov
N-ArylthioureasRuCl₃2-Aminobenzothiazoles nih.gov
2-Haloanilines, DithiocarbamatesCuI or Pd(PPh₃)₄2-Aminobenzothiazoles nih.gov

Microwave-Assisted Synthesis and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area, often leading to shorter reaction times, higher yields, and cleaner reactions. organic-chemistry.orgacs.org

The synthesis of benzothiazoles has been successfully achieved using microwave irradiation. For example, the condensation of 2-aminothiophenol with various aldehydes can be carried out under microwave irradiation, sometimes in the absence of a solvent or using green solvents like water or glycerol. organic-chemistry.orgacs.org The use of biocatalysts, such as Acacia concinna, under microwave irradiation further enhances the green credentials of these synthetic routes. organic-chemistry.org

Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes represents another green approach, utilizing a renewable energy source and often proceeding under mild conditions. organic-chemistry.org

Table 4: Microwave-Assisted and Green Synthesis of Benzothiazoles
ReactionConditionsAdvantagesReference(s)
Condensation of 2-aminothiophenol and aldehydesMicrowave irradiation, solvent-free or green solventShorter reaction times, higher yields, environmentally friendly organic-chemistry.orgacs.org
Condensation of 2-aminothiophenol and aldehydesMicrowave irradiation, Acacia concinna as biocatalystBiocatalysis, green chemistry organic-chemistry.org
Reaction of 2-aminothiophenols and aldehydesVisible-light irradiation, air atmosphereUse of renewable energy, mild conditions organic-chemistry.org

Regioselective Halogenation and Amino Group Introduction on Benzothiazole Cores

Once the benzothiazole ring system is formed, the next crucial step in the synthesis of this compound is the regioselective introduction of the bromine atom at the C7 position and the amino group at the C3 position.

Methods for Introducing Bromine at Specific Positions on the Benzothiazole System

The regioselective halogenation of aromatic and heteroaromatic compounds is a well-established field, and various methods can be employed to introduce a bromine atom at a specific position on the benzothiazole ring. The position of bromination is highly dependent on the existing substituents on the ring, which act as directing groups, and the reaction conditions.

For the related 2,1,3-benzothiadiazole (B189464) system, bromination with bromine in hydrobromic acid at elevated temperatures leads to successive bromination at the 4- and 7-positions. colab.wschemicalbook.com This suggests that the 7-position is susceptible to electrophilic bromination. An alternative method for brominating 2,1,3-benzothiadiazole involves the use of N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and concentrated sulfuric acid. colab.ws

For the 1,3-benzothiazole system, the synthesis of 7-bromo-1,3-benzothiazole has been achieved from 6-amino-7-bromo-1,3-benzothiazole via a Sandmeyer-type reaction. indexcopernicus.com While this is for the 1,3-isomer, it demonstrates a potential strategy for introducing a bromo group at the 7-position if a suitable amino-substituted precursor can be synthesized.

The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole has been reported via the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) in the presence of bromine, indicating that the halogenation pattern of the starting aniline dictates the substitution on the final benzothiazole ring. nih.gov Therefore, a plausible route to this compound would involve starting with a pre-brominated aniline derivative.

Amination Strategies for Benzothiazole Scaffolds

The introduction of an amino group onto the benzothiazole scaffold is a critical step in the synthesis of many biologically active molecules. Various strategies have been developed for the amination of benzothiazoles, which can be broadly categorized into direct amination of the heterocyclic ring and cyclization reactions that inherently install the amino group.

While direct synthesis of 2-aminobenzothiazoles is more common, the amination of pre-formed benzothiazole rings can also be achieved. For instance, palladium-catalyzed amination reactions have been successfully employed for the synthesis of 2-aminated benzoxazoles and benzothiazoles. mdpi.com This approach typically involves a one-pot chlorination-amination procedure, offering a mild and high-yielding alternative to traditional methods that require harsh thermal conditions. mdpi.com The use of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has proven effective for the amination of a wide variety of aryl halides and triflates, a methodology that can be extended to functionalized benzothiazole systems.

Another strategy involves the use of O-benzoylhydroxylamines for the amination of benzothiazole. chemrxiv.org Additionally, three-component reactions involving 2-iodophenylisocyanides, a sulfur source like potassium sulfide (B99878), and various amines can yield 2-aminobenzothiazoles in high yields, catalyzed by copper. chemrxiv.org Although these examples primarily describe the synthesis of 2-aminobenzothiazoles, the principles can be adapted for the synthesis of 3-amino-2,1-benzothiazole systems, likely starting from appropriately substituted precursors.

Derivatization and Functionalization of Benzothiazole Precursors

Once the this compound core is obtained, it serves as a versatile platform for further molecular elaboration. The presence of the amino group and the bromo-substituted phenyl ring allows for a range of chemical transformations to generate a diverse library of derivatives.

Chemical Transformations of the Amino Group

The amino group at the 3-position of the benzothiazole ring is a key handle for derivatization. It can readily undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

One of the most common reactions is acylation , where the amino group reacts with acyl chlorides or anhydrides to form the corresponding amides. For example, 2-aminobenzothiazole (B30445) can be reacted with chloroacetyl chloride to produce an intermediate that can be further reacted with various amines. chemicalbook.com Similarly, reaction with cinnamic acid derivatives leads to the formation of benzothiazole amide derivatives. nih.govresearchgate.net These reactions are typically straightforward and can be used to introduce a wide range of substituents.

Another important transformation is the formation of Schiff bases through condensation with aldehydes. This reaction is often used to create precursors for further cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrimido[2,1-b]benzothiazoles. nih.gov

The amino group can also be a nucleophile in the synthesis of other heterocyclic rings. For instance, reaction with β-lactam precursors can lead to the formation of benzothiazole-containing β-lactam conjugates. ijper.org Furthermore, the amino group can be involved in multicomponent reactions to construct complex polycyclic systems. nih.gov

Starting MaterialReagentProduct TypeReference(s)
2-AminobenzothiazoleChloroacetyl chlorideAmide intermediate chemicalbook.com
2-AminobenzothiazoleCinnamic acid derivativesAmide nih.govresearchgate.net
2-AminobenzothiazoleAldehydesSchiff base nih.gov
2-Aminobenzothiazoleβ-Lactam precursorsβ-Lactam conjugate ijper.org

Modifications on the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring of this compound is a versatile functional group that allows for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the bromo-substituted ring. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allow for the introduction of aryl, vinyl, and amino groups, respectively. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of palladium acetate (B1210297) with specific phosphine ligands has been shown to be effective in the arylation of bromo-substituted heterocycles.

The development of iridium-cyclometalated complexes with bromo-substituted 2-phenylbenzothiazole (B1203474) ligands highlights the utility of the bromo-substituent as a handle for creating advanced materials with specific photophysical properties. Although this example involves a different isomer, the principles of using the bromo-substituent for further functionalization are directly applicable.

Furthermore, direct C-H functionalization of the benzothiazole ring has emerged as a powerful tool for creating substituted derivatives, which can be an alternative or complementary strategy to cross-coupling reactions of the bromo-substituted precursor. ijper.org

Reaction TypeKey ReagentsIntroduced GroupPotential ApplicationReference(s)
Suzuki CouplingPalladium catalyst, Boronic acid/esterAryl/VinylSynthesis of complex molecules
Heck CouplingPalladium catalyst, AlkeneVinylFunctional materials
Buchwald-Hartwig AminationPalladium catalyst, AmineAminoMedicinal chemistry

Spectroscopic and Computational Characterization of 7 Bromo 2,1 Benzothiazol 3 Amine and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of benzothiazole (B30560) derivatives, signals for the benzothiazole ring protons typically appear in the aromatic region between δ 7.30 and 8.78 ppm. nih.gov For substituted benzothiazoles, the chemical shifts and splitting patterns of these protons provide information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon skeleton. For benzothiazole derivatives, the carbon atoms of the benzothiazole ring resonate in the aromatic region. For instance, in 2-bromobutane, the carbon atom attached to the bromine atom shows a chemical shift of approximately 53.4 ppm. docbrown.info In 1-bromo-2-methylpropane, the carbon attached to the bromine appears at around 42.1 ppm, while the methyl carbons are observed at 21.0 ppm. docbrown.info A quaternary carbon bearing a bromine atom can be found near δ ~110 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals in complex molecules.

Below is a table summarizing typical ¹³C NMR chemical shifts for related structures:

Interactive Data Table: Representative ¹³C NMR Chemical Shifts
Functional Group Chemical Shift (ppm)
C-Br ~53.4
Quaternary C-Br ~110
Aromatic C 110-160
C=O (Amide) 160-180

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Key vibrational frequencies for benzothiazole derivatives include:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Aromatic primary amines often exhibit significantly larger symmetric and anti-symmetric stretches near 3400 cm⁻¹. wpmucdn.com

C=N Stretching: The C=N stretching vibration of the thiazole (B1198619) ring is expected in the range of 1672–1566 cm⁻¹. esisresearch.org For some benzothiazole derivatives, this band appears around 1640 cm⁻¹. researchgate.net

C-Br Stretching: Compounds containing a C-Br bond typically show a strong absorption in the region of 576 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear in the 1400-1600 cm⁻¹ region. researchgate.net

The following table presents a summary of important IR absorption bands.

Interactive Data Table: Key IR Absorption Frequencies
Functional Group Frequency Range (cm⁻¹)
N-H Stretch (Primary Amine) 3200-3500
C=N Stretch (Thiazole) 1566-1672
C-Br Stretch ~576
Aromatic C=C Stretch 1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of 7-bromo-2,1-benzothiazole would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. For 7-bromo-2,1-benzothiazole, the predicted m/z for the [M+H]⁺ adduct is 213.93205. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic system. nbu.edu.sanih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the benzothiazole ring system. For instance, the introduction of an electron-donating or electron-withdrawing group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. In some benzothiazole derivatives, absorption bands are observed around 358 nm and 281 nm, corresponding to H→L (S₀→S₁) and H→L+1 transitions, respectively. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing detailed insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

DFT calculations are widely used to predict various molecular properties with a good degree of accuracy.

Electronic Structure: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of a molecule. esisresearch.orgnbu.edu.sa For some substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and then compared with experimental IR and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. nbu.edu.samdpi.comresearchgate.net For example, in a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the calculated vibrational frequencies showed good agreement with the experimental IR and Raman spectra. esisresearch.org

Quantum Chemical Descriptors and Reactivity Analysis

The electronic structure and reactivity of 7-Bromo-2,1-benzothiazol-3-amine can be extensively analyzed using quantum chemical calculations, primarily through Density Functional Theory (DFT). These computational methods provide insights into the molecule's stability, reactivity, and electronic properties by calculating various molecular descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

From the energies of these frontier orbitals, several global reactivity descriptors can be calculated. researchgate.net These descriptors, based on Koopmans' theorem, provide a quantitative measure of the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

Computational studies on substituted benzothiazoles have shown that the nature and position of substituents significantly influence these descriptors. For instance, the presence of an electron-withdrawing group like a bromo-substituent and an electron-donating amino group on the benzothiazole scaffold creates a unique electronic distribution, which can be quantified by these reactivity parameters. researchgate.net The analysis of Molecular Electrostatic Potential (MEP) maps further elucidates the reactive sites, showing electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for this compound Note: These values are representative examples based on DFT calculations for similar benzothiazole derivatives.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-5.85
LUMO EnergyELUMO-1.90
Energy GapΔE3.95
Ionization PotentialI5.85
Electron AffinityA1.90
Electronegativityχ3.875
Chemical Hardnessη1.975
Chemical SoftnessS0.506
Electrophilicity Indexω3.79

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of this compound. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms (the global minimum energy conformation) and other low-energy conformers. This is typically achieved by systematically rotating the flexible bonds, such as the C-N bond of the amine group, and calculating the potential energy for each conformation.

Molecular dynamics simulations provide a deeper understanding of the molecule's behavior over time. nih.gov These simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering insights into its structural stability and interactions with its environment, such as a solvent or a biological receptor. nih.gov

The process for an MD simulation of this compound would typically involve:

System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application: A force field, such as CHARMM or AMBER, is used to describe the potential energy of the system. nih.gov The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), tracking the positions and velocities of all atoms at each time step.

Analysis of the MD trajectory can reveal key information, including the stability of specific conformations, the flexibility of different parts of the molecule (calculated as root-mean-square fluctuation or RMSF), and the formation of intermolecular hydrogen bonds with solvent molecules. nih.govnih.gov For a molecule like this compound, MD simulations can clarify how the amine group interacts with its surroundings and how the rigid benzothiazole ring system moves and flexes over time.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers highly reliable methods for predicting the spectroscopic properties of molecules, which serve as a crucial tool for structural confirmation and analysis. For this compound, techniques like Density Functional Theory (DFT) can be used to calculate its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (FT-IR and Raman): The theoretical vibrational frequencies are calculated using DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p). researchgate.net The calculation provides the frequencies of the normal modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis also provides the infrared intensities and Raman activities for each vibrational mode, allowing for the generation of a complete theoretical spectrum that can be compared directly with experimental results. researchgate.net

NMR Spectra (¹H and ¹³C): The prediction of NMR chemical shifts is a standard application of computational chemistry for structural elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating isotropic magnetic shielding tensors. researchgate.net The computed shielding values are then converted into chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted spectra are invaluable for assigning the signals in experimental spectra, especially for complex molecules where signal overlap and complex splitting patterns can make manual assignment difficult.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Note: These are representative values based on GIAO/DFT calculations for analogous structures. Actual values may vary.

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C3155.2H47.55
C3a148.5H57.30
C4123.1H67.45
C5128.9NH₂5.90
C6125.4
C7115.8
C7a135.6

Structure Activity Relationship Sar Studies of 7 Bromo 2,1 Benzothiazol 3 Amine Derivatives

Impact of Substitutions on the Benzothiazole (B30560) Ring System

The 2,1-benzothiazole ring, a bicyclic system composed of a benzene (B151609) ring fused to an isothiazole (B42339) ring, serves as a critical scaffold for biological activity. mdpi.com The nature, position, and number of substituents on the benzenoid portion of this nucleus can dramatically alter the molecule's physicochemical properties and its interactions with biological targets. nih.gov

The reactivity and biological profile of the benzothiazole core are significantly influenced by the electronic properties of its substituents. nih.gov For instance, in studies on the related 1,3-benzothiazole scaffold, electron-withdrawing groups such as nitro (NO₂) or halogens (e.g., Cl, F) have been shown to enhance the anticonvulsant or anticancer activity of the resulting derivatives. nih.govnih.gov Conversely, electron-donating groups can also modulate activity, though the effects are highly dependent on the specific biological target. The position of these substituents is equally crucial; for example, substitutions at the 2- and 6-positions of the 1,3-benzothiazole ring have been identified as significant for anticancer potential. nih.gov

In a study directly relevant to the 2,1-benzothiazole core, derivatives of 5-nitro-1,2-benzothiazol-3-amine were investigated for their ability to modulate the aggregation of proteins like α-synuclein and tau. acs.org The presence of the nitro group at the C5 position was a key feature of the parent compound, highlighting the importance of substituents on the benzene ring for conferring biological activity. acs.org This suggests that the 7-bromo substituent on the target compound likely plays a defining role in its activity profile. Further modifications to the benzene ring, such as introducing additional groups, could fine-tune the electronic landscape of the molecule, potentially leading to enhanced or novel biological effects.

Role of Halogen Substituents in Modulating Biological Activity, with Focus on Bromine

Halogen atoms are frequently incorporated into pharmacologically active molecules to enhance their therapeutic potential. The introduction of a halogen, such as bromine, onto the benzothiazole scaffold can influence several key parameters including lipophilicity, metabolic stability, and binding affinity. nih.govfrontiersin.org Increased lipophilicity can improve a molecule's ability to cross cell membranes, while the metabolic stability conferred by halogens can prolong its duration of action.

In the context of benzothiazole derivatives, halogenation has proven to be a successful strategy for enhancing biological activity. Studies on 1,3-benzothiazole derivatives have shown that chloro and fluoro substituents can lead to potent anticancer and anti-inflammatory agents. nih.govfrontiersin.org For example, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) was identified as a compound that significantly inhibited the proliferation of several cancer cell lines. nih.gov Similarly, a lead compound, 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine (4i), also demonstrated notable anticancer activity. nih.gov While these examples pertain to the 1,3-benzothiazole isomer, they establish a strong precedent for the role of halogens in this chemical class.

The bromine atom at the 7-position of 7-Bromo-2,1-benzothiazol-3-amine is expected to exert similar influences. Bromine can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can contribute to higher binding affinity and selectivity for a specific target. Therefore, the 7-bromo substituent is a critical feature that likely modulates the compound's pharmacokinetic properties and its specific interactions with biological targets.

Influence of the Amino Group and its Derivatives on Biological Interactions

The amino group is a versatile functional group that can serve as a hydrogen bond donor and a site for further chemical modification. nih.govnih.gov In the 2,1-benzothiazole series, the 3-amino group is a key pharmacophoric feature that is crucial for biological activity and provides a handle for creating diverse libraries of derivatives.

A study on 5-nitro-1,2-benzothiazol-3-amine (5-NBA), a close structural analog of the target compound, demonstrated that modifications at the 3-amino position significantly impact biological function. acs.org The parent compound itself was identified as a potent agent against protein oligomerization. acs.org Derivatization of the amino group led to a range of new compounds with modulated activities. For example, converting the amine into an acetamide (B32628) or a formamide (B127407) resulted in new chemical entities whose ability to inhibit protein fibrillation was altered. acs.org

The following table summarizes the structural modifications made to the 3-amino group of 5-nitro-1,2-benzothiazol-3-amine and their effect on inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson's disease.

Compound NameModification at 3-Amino GroupEffect on α-Synuclein Aggregation
5-Nitro-1,2-benzothiazol-3-amine (5-NBA) Unsubstituted (-NH₂)Potent anti-oligomer activity acs.org
N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide (9) Acylated with 2-phenylacetyl chlorideModulated antifibrillary effect acs.org
2-Chloro-N-(5-nitro-1,2-benzothiazol-3-yl)acetamide (11) Acylated with chloroacetyl chlorideModulated antifibrillary effect acs.org
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide (13) Reacted with ethyl isocyanateModulated antifibrillary effect acs.org

Table based on data from a study on 5-nitro-1,2-benzothiazol-3-amine derivatives. acs.org

These findings underscore that the 3-amino group is a critical site for interaction and that its derivatization allows for the fine-tuning of biological activity. acs.org This is consistent with extensive research on the 2-amino-1,3-benzothiazole scaffold, where modifications to the amino group have been a cornerstone of drug development efforts, leading to compounds with anticancer, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net

Rational Design of New Derivatives Based on SAR Insights

The structure-activity relationship insights gathered from this compound and its analogs provide a clear roadmap for the rational design of new, potentially more potent and selective compounds. rsc.org

One promising strategy involves the further exploration of substitutions at the 3-amino position. Building on the work with 5-nitro-1,2-benzothiazol-3-amine, a variety of substituents could be introduced to the amino group of the 7-bromo core. acs.org This could include synthesizing a series of amides, ureas, sulfonamides, and thioureas to systematically probe the impact of different functional groups on biological interactions.

A second approach would be to modify the benzothiazole ring itself. While retaining the crucial 7-bromo and 3-amino groups, additional small substituents could be introduced at other available positions on the benzene ring (C4, C5, C6). This would allow for the fine-tuning of the molecule's electronic properties, which could enhance binding to target proteins or improve pharmacokinetic characteristics. nih.gov

Finally, the principle of molecular hybridization offers a powerful path forward. rsc.org This design concept involves combining two or more pharmacophores into a single molecule to achieve enhanced biological effects or a dual mode of action. rsc.org The this compound scaffold could be chemically linked to other biologically active heterocycles, such as 1,2,3-triazoles or pyridines, which have also been explored in the design of novel benzothiazole-based therapeutic agents. rsc.orgnih.gov This strategy could lead to the development of innovative compounds with unique therapeutic profiles.

In Vitro Biological Evaluation and Target Identification of 7 Bromo 2,1 Benzothiazol 3 Amine Derivatives

High-Throughput Screening Methodologies for Biological Activity of Benzothiazole (B30560) Derivatives

High-throughput screening (HTS) serves as the initial and critical step in identifying biologically active benzothiazole derivatives from large chemical libraries. This process utilizes automated and miniaturized assays to rapidly assess the effects of thousands of compounds on specific biological targets or cellular processes.

The primary HTS methods employed for benzothiazole derivatives fall into two main categories:

Biochemical Assays: These assays are target-based and measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or a receptor. For instance, the inhibitory effect of benzothiazole derivatives on enzymes like urease or α-glucosidase can be quantified by measuring the change in the rate of the enzymatic reaction in the presence of the compound.

Cell-Based Assays: These assays evaluate the effect of compounds on whole living cells, providing a more physiologically relevant context. Examples include cell viability assays to screen for anticancer activity, antimicrobial susceptibility testing to identify new antibiotics, and reporter gene assays to measure the modulation of specific signaling pathways.

The data generated from HTS, typically in the form of concentration-response curves, allows for the prioritization of compounds based on their potency and efficacy, guiding the selection of promising candidates for further detailed investigation.

Identification of Specific Molecular and Enzymatic Targets

Following the initial identification of bioactive compounds through HTS, the next crucial step is to pinpoint their specific molecular targets. A thorough understanding of the mechanism of action at the molecular level is paramount for the rational design of more effective and selective therapeutic agents. For 7-bromo-2,1-benzothiazol-3-amine derivatives, a diverse array of enzymatic targets has been identified and characterized.

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in elucidating the mechanism of action of bioactive compounds. These studies have revealed that benzothiazole derivatives can effectively inhibit a wide range of enzymes implicated in various diseases.

Target EnzymeTherapeutic AreaKey Findings on Benzothiazole Derivatives' Inhibition
Epidermal Growth Factor Receptor (EGFR) CancerCertain derivatives have demonstrated potent inhibitory activity against EGFR, a key regulator of cell growth and proliferation.
Carbonic Anhydrase Glaucoma, EpilepsyBenzothiazole-sulfonamide hybrids have shown significant inhibition of various human carbonic anhydrase isoforms.
Urease Peptic UlcersBenzothiazole-thiourea derivatives have exhibited excellent inhibitory potential against urease, an enzyme crucial for the survival of Helicobacter pylori.
DNA Gyrase Bacterial InfectionsNovel benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.
Soluble Epoxide Hydrolase (sEH) Inflammation, HypertensionBenzothiazole-based compounds have been investigated as inhibitors of sEH, an enzyme involved in the metabolism of anti-inflammatory fatty acids.
Fatty Acid Amide Hydrolase (FAAH) Pain, AnxietyCertain benzothiazole derivatives have shown promise as inhibitors of FAAH, a key enzyme in the endocannabinoid system.
DprE1 TuberculosisBenzothiazole derivatives have been identified as potent inhibitors of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall.
α-Glucosidase Type 2 DiabetesBenzothiazole-triazole conjugates have displayed potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, with some derivatives being more potent than the standard drug acarbose.

Ligand-Protein Interaction Analysis via Molecular Docking

To complement experimental data, computational techniques like molecular docking are employed to visualize and understand the interactions between benzothiazole derivatives and their protein targets at an atomic level. This method predicts the binding conformation of a ligand within the active site of a protein, providing invaluable insights for structure-activity relationship (SAR) studies and for the rational design of new, more potent inhibitors.

For instance, molecular docking studies have elucidated how the functional groups of benzothiazole derivatives form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of enzymes like α-glucosidase and carbonic anhydrase, thereby explaining their inhibitory potency. In the case of DNA gyrase inhibitors, docking has provided a structural basis for their mechanism of action, showing how they occupy the ATP-binding pocket of the enzyme.

Cellular Assays for Investigating Biological Pathways

While enzyme inhibition studies pinpoint a direct molecular target, cellular assays are essential to confirm that this interaction translates into a desired biological effect within a living cell. These assays assess the impact of benzothiazole derivatives on complex cellular processes and signaling pathways.

For derivatives with anticancer potential, a suite of cellular assays is typically used:

Cytotoxicity Assays (e.g., MTT, SRB): These assays determine the concentration of the compound required to inhibit cell growth or kill cancer cells.

Cell Cycle Analysis: This technique, often using flow cytometry, reveals whether a compound arrests the cell cycle at a specific phase, preventing cell division.

Apoptosis Assays: These assays measure markers of programmed cell death, such as caspase activation or DNA fragmentation, to confirm that the compound induces apoptosis in cancer cells.

In the context of antimicrobial research, the primary cellular assay is the determination of the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a benzothiazole derivative that prevents the visible growth of a particular microorganism.

For other therapeutic applications, such as diabetes, cellular assays might involve measuring glucose uptake in fat or muscle cells to assess the compound's potential to improve insulin (B600854) sensitivity. The collective data from these cellular assays provide a crucial link between the molecular activity of a compound and its potential therapeutic utility.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Specific Benzothiazole (B30560) Isomers

The synthesis of the benzothiazole core traditionally involves the condensation of 2-aminothiophenols with various electrophilic partners like aldehydes, carboxylic acids, or nitriles. mdpi.comijper.org However, these methods can be limited by the accessibility of substituted 2-aminothiophenols. ijper.org Future research is geared towards developing more efficient, versatile, and environmentally benign synthetic pathways that offer precise control over the resulting isomer.

Key areas of development include:

Multi-Component Reactions: A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K2S) and dimethyl sulfoxide (B87167) (DMSO) has been shown to produce 2-unsubstituted benzothiazoles with good functional group tolerance. organic-chemistry.org In this process, DMSO serves multiple roles as a carbon source, solvent, and oxidant. organic-chemistry.org

Green Chemistry Approaches: To minimize environmental impact, new methods are emerging that utilize greener catalysts and solvents. One such method employs a hydrogen peroxide/hydrochloric acid (H2O2/HCl) mixture in ethanol (B145695) at room temperature for the condensation of 2-aminothiophenol (B119425) and aldehydes, achieving excellent yields. mdpi.com Another innovative approach uses a polystyrene polymer catalyst grafted with iodine acetate (B1210297) to promote the reaction. mdpi.com The use of samarium triflate as a reusable acid catalyst in an aqueous medium also represents a simple and efficient green method. organic-chemistry.org

Catalyst-Free Synthesis: An operationally simple and catalyst-free method involves the reaction of 2-aminothiophenol with aryl aldehydes using an air/DMSO oxidant system, which tolerates a wide range of functional groups and produces 2-arylbenzothiazoles in high yields. organic-chemistry.org

Alternative Cyclization Strategies: Beyond traditional condensation, other pathways are being explored, such as the Jacobson's cyclization of thiobenzanilides and microwave-mediated reactions. ijper.org Researchers have also utilized copper-catalysis for the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. mdpi.com

These evolving synthetic strategies are crucial for creating libraries of diverse benzothiazole isomers, including specifically substituted compounds like 7-Bromo-2,1-benzothiazol-3-amine, which are essential for comprehensive structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. wjahr.comresearchgate.net For benzothiazole derivatives, these approaches provide deep insights into their interaction with biological targets, guiding the synthesis of molecules with enhanced potency and selectivity. wjahr.com

Future research will increasingly rely on a combination of these computational techniques:

Computational Method Application in Benzothiazole Research Examples & Findings References
Molecular Docking Predicts the binding modes and affinities of benzothiazole derivatives within the active site of a target protein.Docking of novel derivatives into the BCL-2 binding groove showed interaction energies comparable to the co-crystallized ligand. nih.gov Docking studies also identified potential inhibitors of the p56lck enzyme and VEGFR-2. biointerfaceresearch.comnih.gov wjahr.comnih.govbiointerfaceresearch.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of benzothiazole compounds with their biological activity to identify key pharmacophoric features.A 3D-QSAR model for p56lck inhibitors was developed, yielding a statistically significant hypothesis (AADHRR.15) that can guide the design of more potent molecules. thaiscience.info wjahr.comthaiscience.info
Molecular Dynamics (MD) Simulations Simulates the dynamic interactions between a benzothiazole ligand and its target protein over time, providing insights into binding stability and conformational changes.MD simulations are used to explore the binding mechanisms of drugs like sorafenib (B1663141) with VEGFR-2 and to understand the structural requirements for inhibiting enzymes such as p56lck. wjahr.combiointerfaceresearch.comnih.gov wjahr.combiointerfaceresearch.comnih.gov
Density Functional Theory (DFT) Calculates the electronic structure and properties of molecules, such as the HOMO-LUMO energy gap, to predict their reactivity and stability.DFT studies on benzothiazole derivatives have shown that substituents significantly affect the HOMO-LUMO energy gap; for instance, a CF3 group lowers the gap, indicating higher reactivity. mdpi.com researchgate.netmdpi.com

These computational tools allow researchers to screen virtual libraries, prioritize candidates for synthesis, and refine lead compounds, thereby accelerating the drug discovery pipeline for benzothiazole-based therapeutics. wjahr.com

Exploration of New Biological Targets and Mechanisms of Action for Benzothiazole Derivatives

While benzothiazoles are known for a wide range of biological activities, including anticancer and anti-inflammatory effects, ongoing research is focused on identifying and validating novel biological targets to address unmet medical needs. nih.govnih.gov This involves moving beyond traditional targets to explore complex signaling pathways and enzymes implicated in various diseases.

The structural flexibility of the benzothiazole scaffold allows it to bind to a diverse array of protein targets with high affinity. nih.gov This has led to the development of derivatives aimed at specific and often novel mechanisms of action.

Table of Novel Biological Targets for Benzothiazole Derivatives:

Biological Target Therapeutic Area Key Findings References
STAT3 (Signal Transducer and Activator of Transcription 3) Cancer A series of benzothiazole derivatives were designed as potent inhibitors of the STAT3 signaling pathway, with some compounds showing excellent activity in blocking IL-6/STAT3 signaling. nih.gov nih.gov
Receptor Tyrosine Kinases (e.g., C-Met, EGFR, VEGFR-2) Cancer Benzothiazole derivatives have been developed as inhibitors of various protein kinases, including VEGFR-2, which is crucial for angiogenesis. These compounds are designed to block tumor growth and progression. nih.govnih.gov nih.govnih.gov
PI3K/Akt/mTOR Pathway Cancer The benzothiazole nucleus has been incorporated into molecules designed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation in cancer. nih.gov nih.gov
N-Myristoyltransferase (NMT) Fungal Infections NMT has been identified as a new target for antifungal agents. A benzothiazole derivative, FTR1335, is a potent NMT inhibitor, and new analogs are being developed to broaden the antifungal spectrum. rsc.org rsc.org
BCL-2 (B-cell lymphoma 2) Cancer By applying a scaffold hopping strategy, novel benzothiazole-based inhibitors of the anti-apoptotic protein BCL-2 have been designed and synthesized, showing high activity in the sub-micromolar range. nih.gov nih.gov

| Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease | Neurodegenerative Disease | Benzothiazole derivatives have been developed as MTDLs that simultaneously inhibit multiple targets relevant to Alzheimer's disease, including H3R, AChE, BuChE, and MAO-B. nih.gov | nih.gov |

The exploration of these targets highlights a strategic shift towards precision medicine, where benzothiazole derivatives are tailored to interfere with specific pathological mechanisms.

Integration of Hybrid Pharmacophore Approaches in Benzothiazole-Based Drug Discovery

A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric scaffolds into a single chemical entity. nih.gov This approach aims to leverage the biological activities of each component to create synergistic effects, improve potency, or develop multi-target agents. The benzothiazole nucleus is an ideal scaffold for this "molecular hybridisation" due to its synthetic tractability and established biological importance. nih.govnih.gov

Future research will likely see an expansion of this strategy, guided by pharmacophore modeling:

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic sites, aromatic rings) required for biological activity. thaiscience.info For instance, a six-point pharmacophore model (AADHRR.15) was developed for p56lck inhibitors, providing a blueprint for designing new molecules. thaiscience.info Such models are crucial for rationally designing hybrid compounds.

Design of Hybrid Molecules: Researchers are actively creating novel hybrids by linking the benzothiazole core to other biologically active structures.

Benzothiazole-Phthalimide Hybrids: New series of compounds linking a phthalimide (B116566) moiety to various benzothiazole nuclei have been synthesized and screened for anticancer and antimicrobial properties. nih.gov

Benzothiazole-Thiadiazole Hybrids: To create novel VEGFR-2 inhibitors, the benzothiazole scaffold has been linked via flexible spacers to moieties like 1,3,4-thiadiazole, replacing parts of existing lead structures to enhance binding affinity. nih.gov

Benzothiazole-Purine Hybrids: A library of benzothiazole-purine hybrids was designed using QSAR techniques, leading to the identification of molecules with the potential to both detect and destroy specific types of breast cancer cells. researchgate.net

The integration of pharmacophore modeling with a molecular hybridization strategy represents a sophisticated and powerful approach to drug discovery. nih.gov It allows for the creation of innovative chemical entities with potentially novel mechanisms of action and improved therapeutic profiles, further solidifying the role of the benzothiazole scaffold in the future of medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-2,1-benzothiazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 2,1-benzothiazol-3-amine precursors. For example, bromine (Br₂) in glacial acetic acid at controlled temperatures (<10°C) minimizes side reactions like over-bromination or decomposition . Purification via recrystallization (ethanol/water mixtures) improves purity, with yields typically ranging from 65–85% depending on stoichiometric ratios and solvent choice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., bromine at position 7) via deshielding effects on adjacent protons and carbons .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related brominated benzothiazoles (e.g., monoclinic crystal system with β = 91.8°, Z = 4) .
  • IR spectroscopy : Identifies NH₂ stretching (~3350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use enzymatic assays (e.g., α-glucosidase inhibition) and antioxidant DPPH radical scavenging tests. For example, related benzothiazole derivatives showed IC₅₀ values of 10–50 µM in α-glucosidase inhibition, with structural modifications (e.g., aryl substituents) enhancing activity . Dose-response curves and positive controls (e.g., acarbose) are critical for validating results .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of 2,1-benzothiazol-3-amine derivatives?

  • Methodological Answer : Regioselectivity is controlled by electron-donating/withdrawing groups and solvent polarity. For example, bromine (Br₂) in acetic acid favors electrophilic substitution at position 7 due to the amine group’s directing effects . Computational modeling (DFT) predicts charge distribution and reactive sites, guiding experimental design .

Q. How can data contradictions between in vitro and in vivo activity profiles be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

  • Prodrug design : Mask polar groups (e.g., amine) with acetyl or trifluoromethyl moieties to enhance membrane permeability .
  • Metabolic profiling : Use LC-MS to identify degradation products in liver microsomes, then modify labile positions (e.g., halogen replacement) .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, bromine at position 7 acts as a leaving group, with calculated activation energies <25 kcal/mol favoring Pd-catalyzed substitutions .

Data Contradiction and Optimization

Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from trace moisture (decomposes intermediates) or incomplete bromine quenching. Reproducibility requires:

  • Strict anhydrous conditions : Use molecular sieves or inert gas atmospheres during bromination .
  • Real-time monitoring : TLC or in-situ IR tracks reaction progress to optimize quenching times .

Q. How do steric and electronic effects of substituents influence the compound’s pharmacological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilic interactions with target enzymes. For example, 4-trifluoromethyl analogs showed 2-fold higher α-glucosidase inhibition than unsubstituted derivatives due to increased binding affinity . Steric bulk at position 2 reduces activity by hindering enzyme access .

Experimental Design Tables

Parameter Optimal Conditions Impact on Yield/Purity
Bromination Temperature<10°CPrevents di-bromination; purity >90%
Solvent for CrystallizationEthanol/water (3:1 v/v)Yield: 75–80%; Purity: 98%
Catalyst for Cross-CouplingPd(PPh₃)₄ (5 mol%)Conversion: 85–92%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.